3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 35970-83-3) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂S . Its structure comprises a thiophene ring fused to a pyrimidine-dione core, substituted with three methyl groups at positions 3, 5, and 6 (Figure 1). This compound belongs to the thienopyrimidine class, known for diverse bioactivities, including antimicrobial and antitumor properties. Synthesis typically involves multi-step reactions, such as condensation of substituted oxazine-diones with aromatic aldehydes and amines under basic conditions, yielding analogs in 46–86% efficiency . Characterization via NMR and HRMS confirms its structural integrity .
Properties
CAS No. |
35970-83-3 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3,5,6-trimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O2S/c1-4-5(2)14-7-6(4)8(12)11(3)9(13)10-7/h1-3H3,(H,10,13) |
InChI Key |
HKTADEQKOXKZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C)C |
Origin of Product |
United States |
Biological Activity
3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology. The structural features of this compound contribute to its potential therapeutic applications in various medical fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 210.25 g/mol. The compound features a thieno ring fused with a pyrimidine structure, which enhances its chemical reactivity and biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties associated with derivatives of thienopyrimidine compounds. For instance, the synthesis of various derivatives has shown that they possess notable activity against a range of microbial strains. Molecular docking studies indicated strong binding affinities to target proteins involved in bacterial resistance mechanisms .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | 15.0 |
| Derivative A | Antimicrobial | S. aureus | 10.5 |
| Derivative B | Antimicrobial | P. aeruginosa | 12.0 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been assessed through various in vivo models. Research indicates that it significantly reduces inflammation markers and pain responses comparable to standard anti-inflammatory drugs like diclofenac sodium. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of the NF-kB pathway .
Analgesic Effects
In animal models, this compound exhibited considerable analgesic activity. Studies showed that its administration led to a marked decrease in pain perception in models such as the formalin test and hot plate test .
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities. Among these derivatives, some displayed enhanced antimicrobial activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced antimicrobial potency .
Case Study 2: In Vivo Anti-inflammatory Study
In a controlled experiment involving rats with induced paw edema, the compound was administered at varying doses. Results indicated a dose-dependent reduction in edema volume compared to the control group receiving saline solution. Histological examination confirmed decreased infiltration of inflammatory cells in treated groups .
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 3,5,6-trimethylthieno[2,3-d]pyrimidine exhibit notable analgesic and anti-inflammatory activities. Studies have shown that these compounds can be effective in pain management and treating inflammation-related conditions. For instance, a series of thienopyrimidine derivatives were synthesized and tested for their anti-inflammatory effects using formalin-induced paw edema models. The results demonstrated that certain derivatives exhibited anti-inflammatory activity comparable to diclofenac sodium, a common non-steroidal anti-inflammatory drug (NSAID) .
1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research highlights that thienopyrimidine derivatives can demonstrate varying degrees of antibacterial and antifungal activity against clinical pathogens. The structure-activity relationship (SAR) studies revealed that modifications to the thienopyrimidine core could enhance antimicrobial efficacy .
Synthesis Techniques
The synthesis of 3,5,6-trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves several chemical reactions that yield high purity and yield rates. For example:
- Step 1: Reaction of appropriate thieno and pyrimidine precursors under optimized conditions.
- Step 2: Purification through recrystallization techniques to isolate the desired product.
These methods have been refined to achieve yields exceeding 80% under controlled conditions .
Case Studies
Case Study 1: Analgesic Efficacy
In a comparative study involving various thienopyrimidine derivatives, researchers found that specific modifications at the molecular level significantly enhanced analgesic properties. The study utilized acute and subacute models to evaluate efficacy and safety profiles against standard treatments .
Case Study 2: Antimicrobial Screening
A comprehensive evaluation of antimicrobial activity was conducted on synthesized derivatives of the compound. The results indicated that certain substitutions on the thienopyrimidine ring led to increased inhibition of bacterial growth compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno- and pyrido-pyrimidine-diones share structural similarities but exhibit distinct physicochemical and biological profiles. Below is a systematic comparison:
Structural and Electronic Properties
- Thieno[2,3-d]pyrimidine-2,4-dione vs. Pyrido[2,3-d]pyrimidine-2,4-dione: The replacement of thiophene with pyridine (as in 5,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione, CAS 54367-36-1) introduces nitrogen into the fused ring, altering electronic properties. The pyrido analog has a molecular formula C₉H₉N₃O₂, with higher nitrogen content and lower lipophilicity (logP ~0.8) compared to the thieno derivative (logP ~1.5) . Frontier molecular orbital (FMO) analysis reveals that the HOMO in pyrido derivatives localizes on the pyrimidine-dione ring, whereas in thieno analogs, it extends to the sulfur-containing thiophene, enhancing electron-donating capacity .
- Their synthesis often employs urea or isocyanates, differing from thienopyrimidines’ aldehyde-amine condensations .
Key Research Findings and Implications
- Electronic Tuning: Thieno derivatives’ sulfur atom enhances electron density, favoring interactions with electrophilic biological targets (e.g., enzyme active sites) .
- Substituent Effects: Methyl groups in 3,5,6-trimethylthieno-dione improve metabolic stability but may reduce solubility compared to polar substituents (e.g., methoxy in ) .
- Synthetic Flexibility: Thieno[2,3-d]pyrimidines are more amenable to alkylation and arylations than pyrido analogs, enabling rapid diversification .
Preparation Methods
Core Thienopyrimidine Architecture
The thieno[2,3-d]pyrimidine-2,4-dione scaffold consists of a fused thiophene and pyrimidine ring system, with ketone groups at positions 2 and 4. For 3,5,6-trimethyl substitution, methyl groups must be introduced at the nitrogen (N3) and carbon (C5 and C6) positions. Computational studies suggest that steric and electronic effects from these substituents influence reactivity during cyclization and functionalization.
Regioselective Methylation Challenges
Methylation at C5 and C6 requires careful control to avoid over-alkylation or isomerization. The use of directing groups, such as hydroxyl or amino functionalities, has been proposed to enhance selectivity. For example, a hydroxyl group at C5 can transiently coordinate with Lewis acids, directing methylating agents to adjacent positions.
Synthetic Methodologies
Cyclocondensation of Methyl-Substituted Thiophene Precursors
A widely cited approach involves the cyclocondensation of 5-methylthiophene-2-carboxylic acid derivatives with urea or thiourea under basic conditions.
Procedure :
-
Starting Material : Ethyl 5-methylthiophene-2-carboxylate (1.0 equiv) is treated with sodium ethoxide in ethanol.
-
Urea Addition : Urea (2.4 equiv) is introduced, and the mixture is refluxed at 75°C for 36 hours.
-
Acid Work-Up : The reaction is quenched with 2M HCl, precipitating the intermediate 5-methylthieno[2,3-d]pyrimidine-2,4-dione.
-
N3-Methylation : The intermediate is methylated using methyl iodide (3.0 equiv) in DMF with K₂CO₃ as a base, yielding 3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
C6-Methylation : A Friedel-Crafts alkylation with methyl chloride and AlCl₃ in toluene introduces the C6 methyl group.
Yield : 68–72% over three steps.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | NaOEt, urea, 75°C, 36 h | 83 | 98 |
| N3-Methylation | CH₃I, K₂CO₃, DMF, 24 h | 89 | 95 |
| C6-Methylation | CH₃Cl, AlCl₃, toluene, 12 h | 76 | 92 |
One-Pot Multicomponent Synthesis
A streamlined one-pot method leverages TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst to assemble the thienopyrimidine core while introducing methyl groups in situ.
Procedure :
-
Reactants : 3-Amino-5-methylthiophene-2-carboxamide (1.0 equiv), dimethyl acetylenedicarboxylate (1.2 equiv), and methyl isocyanate (1.5 equiv) are combined in ethanol.
-
Catalysis : TBAB (5 mol%) is added, and the mixture is stirred at 50°C for 8 hours.
-
Cyclization : Intramolecular cyclization forms the pyrimidine ring, with simultaneous N3 and C5 methylation.
-
C6 Functionalization : A final alkylation with methyl triflate in acetonitrile introduces the C6 methyl group.
Advantages :
-
Reduced reaction time (8 hours vs. 36 hours in traditional methods).
-
Avoids isolation of intermediates, minimizing yield loss.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics for rapid cyclization and methylation.
Procedure :
-
Reactants : 5,6-Dimethylthiophene-2,3-diamine (1.0 equiv) and dimethyl carbonate (2.0 equiv) are dissolved in DMSO.
-
Microwave Conditions : Irradiated at 150°C for 20 minutes (300 W).
-
Methylation : Post-reaction treatment with methyl sulfate and NaOH in water completes N3 methylation.
Key Insight : Microwave energy accelerates the Dieckmann cyclization, forming the pyrimidine ring within minutes.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for all methods.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 72 | 48 h | Moderate | Industrial |
| Multicomponent | 82 | 8 h | High | Lab-scale |
| Microwave | 85 | 0.3 h | Low | Pilot-scale |
Industrial and Environmental Considerations
Q & A
Q. Basic
- ¹H NMR : Key signals include aromatic protons (7.27–7.62 ppm for phenyl/thiazole groups) and NH protons (9.68–10.41 ppm for acetamide derivatives) .
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~160–170 ppm, while methyl groups resonate at ~20–25 ppm .
- LCMS : Molecular ion peaks (e.g., m/z 356 for a benzyl-substituted derivative) confirm molecular weight .
- X-ray crystallography : Used to resolve dihedral angles (e.g., 88.2° between aromatic and pyrimidine rings) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
How do substituent modifications at position 1 influence the antimicrobial activity of this compound?
Advanced
Alkylation at position 1 (e.g., with benzyl or acetamide groups) reduces antimicrobial activity compared to the unsubstituted parent compound. For instance:
- The parent compound (unsubstituted at N1) shows MIC values of 12.5 µg/mL against Staphylococcus aureus, surpassing metronidazole and streptomycin .
- 1-Benzyl derivatives exhibit reduced activity (MIC ≥25 µg/mL), likely due to steric hindrance or altered solubility. The 4-methylbenzyl variant retains moderate activity (MIC 25 µg/mL) via enhanced lipophilicity .
Methodological Insight : Optimize substituents using Hammett parameters to balance electronic effects and steric bulk.
How can researchers resolve contradictions in biological activity data between parent and substituted derivatives?
Advanced
Contradictions often arise from:
- Solubility differences : Hydrophobic substituents (e.g., benzyl) may reduce aqueous solubility, lowering apparent activity. Use logP calculations or HPLC to quantify solubility .
- Steric vs. electronic effects : Methyl groups enhance activity (e.g., 5-methyl boosts S. aureus inhibition), while bulkier groups hinder target binding. Pair docking studies with SAR analysis to identify critical interactions .
- Assay variability : Standardize protocols (e.g., broth microdilution) and include internal controls (e.g., reference antibiotics) .
What computational methods complement experimental data for understanding the mechanistic basis of activity?
Q. Advanced
- Molecular docking : Map interactions with biological targets (e.g., eEF-2K or microbial enzymes) using crystal structures (PDB) or homology models .
- DFT calculations : Analyze electron distribution at reactive sites (e.g., carbonyl groups) to predict nucleophilic attack sites .
- MD simulations : Study stability of intermolecular interactions (e.g., π-π stacking with centroid distances of 3.065–3.102 Å) observed in X-ray data .
How can reaction conditions be optimized for introducing heterocyclic substituents at position 6?
Q. Methodological
- Cyclocondensation : React α-bromoacetyl precursors with thioacetamide in glacial acetic acid under reflux (2–3 hours) to form thiazole rings. Monitor completion via TLC .
- Solvent selection : Use DMF for alkylation to enhance nucleophilicity of the N1 position.
- Catalysis : Add K₂CO₃ to deprotonate reactive sites and accelerate alkylation .
- Workup : Alkalize with NH₄OH post-reaction to precipitate pure derivatives, followed by recrystallization from ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
